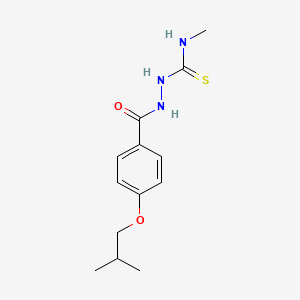

![molecular formula C17H20N2O4S B4629817 2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)

2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," involves multi-step chemical reactions that yield these compounds in good to excellent yields. One approach involves the addition of carbamoylsilane to N-sulfonylimines, leading to the formation of α-(N-sulfonyl)amino secondary amides, showcasing the versatility of benzamide synthesis methods (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," has been characterized through various spectroscopic and analytical techniques. Studies have focused on understanding the conformational preferences and crystalline forms of these compounds, with X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy being key tools for such analyses (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives, including "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide," participate in a range of chemical reactions that underscore their reactivity and potential for further functionalization. These reactions are pivotal for exploring the chemical space around the benzamide scaffold and for elucidating the compound's chemical properties. Studies detail the synthetic routes and the chemical behavior of benzamide compounds under various conditions (Sonda et al., 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Research has delved into the crystalline forms of these compounds, providing insight into their thermal behavior and stability profiles, which are essential for the development and storage of these chemicals (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide" and related benzamide derivatives are defined by their functional groups, which influence their reactivity and interactions with other molecules. These properties are foundational for their applications in various scientific and industrial contexts, including their role as intermediates in organic synthesis and their potential biological activities (Sakaguchi et al., 1992).

Scientific Research Applications

CC-Chemokine Receptor 4 (CCR4) Antagonists : A study by Procopiou et al. (2013) focused on the synthesis of indazole arylsulfonamides, which included compounds related to "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide", as human CCR4 antagonists. This research highlighted the potential of these compounds in developing treatments for disorders involving CCR4【Procopiou et al., 2013】.

Serotonin 4 Receptor Agonists : Sonda et al. (2004) investigated benzamide derivatives, closely related to the compound , for their effect on gastrointestinal motility. They found that certain derivatives, like Y-36912, acted as selective serotonin 4 receptor agonists, offering potential as novel prokinetic agents【Sonda et al., 2004】.

Heparin Saccharides Synthesis : Wyss and Kiss (1975) synthesized derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which include benzylsulfonyl groups as in "2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide". This study was aimed at creating starting materials for disaccharides, relevant in heparin synthesis【Wyss & Kiss, 1975】.

Nanofiltration Membranes for Dye Treatment : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes, incorporating sulfonamide structures, showed improved water flux and were effective in treating dye solutions【Liu et al., 2012】.

Synthesis and Characterization of Novel Polymers for Desalination : Padaki et al. (2012) synthesized polymers, including poly sulphonyl amino benzamide (PSAB), for use in water purification and sea water desalination. These polymers, related to the chemical structure , were effective in salt rejection and water flux enhancement【Padaki et al., 2012】.

properties

IUPAC Name |

2-(benzylsulfonylamino)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-12-11-18-17(20)15-9-5-6-10-16(15)19-24(21,22)13-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMZFARAQBSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)

![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)

![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)